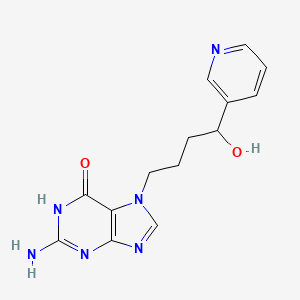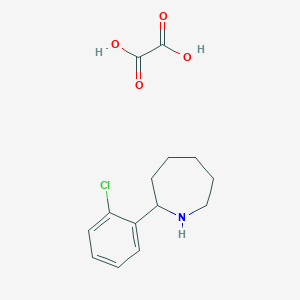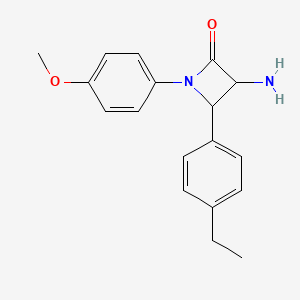
2-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(トリフルオロメチル)フェニル)-1,2,3,4-テトラヒドロキノリン-4-アミンは、テトラヒドロキノリン構造に結合したフェニル環にトリフルオロメチル基が結合した有機化合物です。
準備方法
合成経路と反応条件
2-(3-(トリフルオロメチル)フェニル)-1,2,3,4-テトラヒドロキノリン-4-アミンの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、以下の手順が含まれます。
ニトロ化: フェニル環へのニトロ基の導入。
還元: ニトロ基をアミン基に変換。
環化: テトラヒドロキノリン環構造の形成。
これらの反応は、通常、高収率と純度を確保するために、特定の試薬と触媒を使用して制御された条件下で行われます .
工業生産方法
工業的な環境では、この化合物の生産には、効率とスケーラビリティを最適化するために、大型の化学反応器と連続フロープロセスが関与する可能性があります。自動化システムと高度な分析技術の使用により、品質の一貫性と安全基準への遵守が確保されます。
化学反応の分析
反応の種類
2-(3-(トリフルオロメチル)フェニル)-1,2,3,4-テトラヒドロキノリン-4-アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 酸化物またはその他の酸素含有化合物を生成するための酸素原子の導入。
還元: 酸素原子の除去または水素原子の付加。
置換: ある官能基を別の官能基に置換する。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます .
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はキノリン誘導体を生成する可能性があり、還元はアミン誘導体を生成する可能性があります .
科学研究への応用
2-(3-(トリフルオロメチル)フェニル)-1,2,3,4-テトラヒドロキノリン-4-アミンは、いくつかの科学研究で応用されています。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: その潜在的な生物活性とさまざまな生体分子との相互作用について調査されています。
医学: 抗炎症作用や抗癌作用などの潜在的な治療効果について検討されています。
科学的研究の応用
2-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
作用機序
2-(3-(トリフルオロメチル)フェニル)-1,2,3,4-テトラヒドロキノリン-4-アミンの作用機序には、特定の分子標的と経路との相互作用が含まれます。受容体または酵素に結合することにより、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 正確な分子標的と経路は、特定の用途と状況によって異なる可能性があります .
類似化合物との比較
類似化合物
- 4-(トリフルオロメチル)フェノール
- トリフルオロメチルフェニルピペラジン
- フィプロニル
独自性
そのテトラヒドロキノリンコアとトリフルオロメチル基は、その安定性と反応性に寄与し、さまざまな研究と産業の状況において貴重な化合物となっています .
特性
分子式 |
C16H15F3N2 |
|---|---|
分子量 |
292.30 g/mol |
IUPAC名 |
2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C16H15F3N2/c17-16(18,19)11-5-3-4-10(8-11)15-9-13(20)12-6-1-2-7-14(12)21-15/h1-8,13,15,21H,9,20H2 |
InChIキー |
UNZREZORUBTUFW-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=CC=CC=C2NC1C3=CC(=CC=C3)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


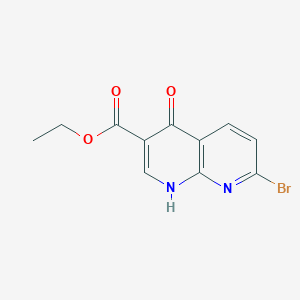
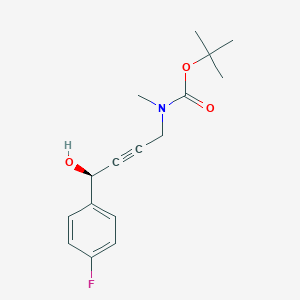

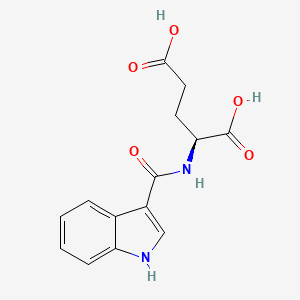
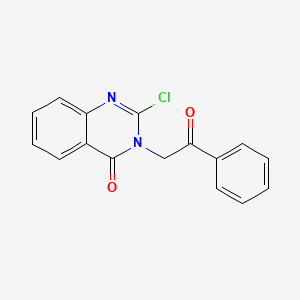


![Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11835862.png)
![2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine](/img/structure/B11835867.png)
